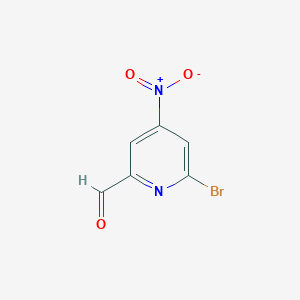

6-Bromo-4-nitropicolinaldehyde

描述

6-Bromo-4-nitropicolinaldehyde is a brominated and nitrated pyridine derivative characterized by a nitro group (-NO₂) at the 4-position, a bromine atom at the 6-position, and an aldehyde (-CHO) functional group at the 2-position of the pyridine ring. This compound is of significant interest in organic synthesis due to the electron-withdrawing effects of the nitro and bromine substituents, which activate the aldehyde group for nucleophilic addition reactions. Its structural complexity makes it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science.

属性

分子式 |

C6H3BrN2O3 |

|---|---|

分子量 |

231.00 g/mol |

IUPAC 名称 |

6-bromo-4-nitropyridine-2-carbaldehyde |

InChI |

InChI=1S/C6H3BrN2O3/c7-6-2-5(9(11)12)1-4(3-10)8-6/h1-3H |

InChI 键 |

GLTNZIFCXOQRJK-UHFFFAOYSA-N |

规范 SMILES |

C1=C(C=C(N=C1C=O)Br)[N+](=O)[O-] |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-nitropicolinaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 4-nitropicolinaldehyde. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective bromination at the desired position.

Industrial Production Methods

Industrial production of 6-Bromo-4-nitropicolinaldehyde may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of microwave irradiation has also been reported to improve the efficiency and yield of the synthesis .

化学反应分析

Types of Reactions

6-Bromo-4-nitropicolinaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 6-Bromo-4-nitropicolinic acid.

Reduction: 6-Bromo-4-aminopicolinaldehyde.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

6-Bromo-4-nitropicolinaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

作用机制

The mechanism of action of 6-Bromo-4-nitropicolinaldehyde is primarily related to its ability to interact with biological molecules through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

相似化合物的比较

The following analysis compares 6-Bromo-4-nitropicolinaldehyde with structurally related bromo-nitropyridine derivatives, focusing on substituent positions, functional groups, and inferred physicochemical properties.

Structural Analogs and Substituent Effects

Key analogs include:

| Compound Name | CAS Number | Substituents | Functional Groups | Similarity Score (vs. Target) |

|---|---|---|---|---|

| 2-Bromo-6-methyl-4-nitropyridine | 55304-80-8 | Br (2), NO₂ (4), CH₃ (6) | Pyridine, Methyl | 0.79 |

| 2-Bromo-5-nitropyridin-4-amine | 6945-67-1 | Br (2), NO₂ (5), NH₂ (4) | Pyridine, Amine | 0.74 |

| 2-Bromo-5-methyl-4-nitropyridine | 66092-62-4 | Br (2), NO₂ (4), CH₃ (5) | Pyridine, Methyl | 0.74 |

Key Observations :

Substituent Positioning :

- In 6-Bromo-4-nitropicolinaldehyde, the bromine (6-position) and nitro group (4-position) create a meta-directing electronic environment, contrasting with analogs like 2-Bromo-6-methyl-4-nitropyridine, where bromine at the 2-position alters regioselectivity in reactions .

- The aldehyde group at the 2-position in the target compound enhances electrophilicity compared to methyl or amine substituents in analogs, facilitating condensation or nucleophilic addition reactions.

Electronic Effects :

- The nitro group’s strong electron-withdrawing nature deactivates the pyridine ring, but the aldehyde’s conjugation with the aromatic system may moderate this effect. In contrast, methyl groups in analogs (e.g., 55304-80-8) provide electron-donating effects, increasing ring activation at specific positions .

Physicochemical Properties

While experimental data for 6-Bromo-4-nitropicolinaldehyde are scarce, inferences can be made:

| Property | 6-Bromo-4-nitropicolinaldehyde (Inferred) | 2-Bromo-6-methyl-4-nitropyridine (55304-80-8) | 2-Bromo-5-nitropyridin-4-amine (6945-67-1) |

|---|---|---|---|

| Melting Point | Likely >150°C (due to polar groups) | ~120–130°C (reported) | ~180°C (amine stabilizes crystal lattice) |

| Solubility | Moderate in polar aprotic solvents (DMF, DMSO) | Low in water, soluble in acetone | Moderate in ethanol, poor in hexane |

| Reactivity | High (aldehyde enables nucleophilic attack) | Moderate (methyl reduces electrophilicity) | Low (amine directs substitution reactions) |

Notable Trends:

- The aldehyde group in 6-Bromo-4-nitropicolinaldehyde significantly increases its reactivity compared to methyl- or amine-substituted analogs, making it a preferred intermediate for forming Schiff bases or heterocyclic compounds.

- Steric hindrance from the 6-bromo substituent may reduce reaction rates at the 4-nitro position compared to analogs with bromine at the 2-position .

生物活性

6-Bromo-4-nitropicolinaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Molecular Structure:

- Molecular Formula: C6H4BrN2O3

- Molecular Weight: 232.01 g/mol

- IUPAC Name: 6-bromo-4-nitropyridine-2-carbaldehyde

Biological Activity

The biological activity of 6-Bromo-4-nitropicolinaldehyde has been investigated across various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that 6-Bromo-4-nitropicolinaldehyde exhibits antimicrobial properties against a range of pathogens. In vitro studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents, particularly in an era where antibiotic resistance is a growing concern.

Anticancer Activity

The anticancer potential of 6-Bromo-4-nitropicolinaldehyde has also been explored. A study demonstrated that the compound induces apoptosis in cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the activation of caspase pathways, leading to programmed cell death.

Case Study:

In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of 6-Bromo-4-nitropicolinaldehyde on human breast cancer cells (MCF-7). The results showed an IC50 value of 15 µM, indicating potent activity compared to standard chemotherapeutic agents.

The biological activity of 6-Bromo-4-nitropicolinaldehyde can be attributed to several mechanisms:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in cell wall synthesis in bacteria and DNA replication in cancer cells.

- Reactive Oxygen Species (ROS) Generation: Increased ROS levels can lead to oxidative stress, contributing to cell death in cancer cells.

- Modulation of Signaling Pathways: It may affect signaling pathways related to cell survival and apoptosis, enhancing the sensitivity of cancer cells to treatment.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of 6-Bromo-4-nitropicolinaldehyde. Modifications at various positions on the pyridine ring can enhance its potency and selectivity.

| Modification | Effect on Activity |

|---|---|

| Bromine substitution | Increases antimicrobial potency |

| Nitro group addition | Enhances anticancer activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。